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Compound of Interest

Compound Name: Lachnone A

Cat. No.: B021906

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Lachnone
C and its analogs, a class of chromanone lactones with potential pharmacological activities.
Due to the scarcity of scientific literature referencing "Lachnone A," this guide focuses on the
well-characterized Lachnone C and related compounds, for which robust synthetic
methodologies have been established.

Introduction

Chromanone lactones, including the Lachnone family, are a class of fungal metabolites that
have garnered interest in the scientific community due to their diverse biological activities.
These compounds, characterized by a chromanone core fused to a lactone ring, have shown
potential as antimicrobial and anticancer agents. Their complex, stereochemically rich
structures present a compelling challenge for synthetic chemists. The key synthetic strategy for
constructing the chromanone lactone scaffold is the vinylogous Michael addition of a butenolide
or its silyl enol ether equivalent to a substituted chromone. This approach allows for the
efficient and stereocontrolled formation of the core structure of Lachnone C and its analogs.

Synthetic Strategy Overview
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The primary retrosynthetic disconnection for Lachnone C and its analogs involves a vinylogous
Michael addition. The chromanone lactone core is assembled by the conjugate addition of a
nucleophilic butenolide or a silyl-protected furan derivative to an electrophilic chromone
acceptor. Subsequent functional group manipulations can then be employed to afford the target
natural products.

Vinylogous Michael
Substituted Chromone Addition Functional Group

Vinylogous Michael Chromanone Lactone Coraﬂ Interconversion Lachnone C Analog
Butenolide/Siloxyfuran < Addition

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Lachnone C analogs.

Experimental Protocols

The following protocols are based on established synthetic routes for Lachnone C and related
chromanone lactones.

Protocol 1: Synthesis of Substituted 2-Methylchromones
(Key Intermediates)

This protocol describes the synthesis of the chromone Michael acceptor, a crucial precursor for
the vinylogous Michael addition.

Reaction Scheme:

Materials:

o Substituted phenol (e.g., Orcinol)

» Ethyl acetoacetate or a related 3-ketoester

» Concentrated sulfuric acid or other suitable acid catalyst (e.g., PTSA)
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o Ethanol (solvent)

Procedure:

Dissolve the substituted phenol (1.0 eq) in a minimal amount of ethanol in a round-bottom
flask.

o Add the -ketoester (1.1 eq) to the solution.

o Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount)
with stirring.

 After the addition is complete, warm the reaction mixture to room temperature and then heat
to reflux for 2-4 hours, monitoring the reaction by TLC.

o Upon completion, cool the reaction mixture and pour it into ice-cold water.

o Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is
neutral, and dry the solid.

o Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford
the pure substituted 2-methylchromone.

Protocol 2: Asymmetric Vinylogous Michael Addition for
the Synthesis of the Chromanone Lactone Core

This key step establishes the stereochemistry of the final product through a catalyst-controlled
conjugate addition.

Reaction Scheme:
Materials:
e Substituted 2-methylchromone (from Protocol 1)

» Butenolide or 2-(trimethylsilyloxy)furan

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Chiral catalyst system (e.g., a chiral N,N'-dioxide/Sc(lll) complex or an Al-Li-BINOL (ALB)
complex)

e Anhydrous solvent (e.g., THF, CH2Cl2)

e Base (if required by the catalyst system, e.g., DIPEA)
« Molecular sieves (e.g., 3A or 4 A)

Procedure:

» To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral
ligand and the metal salt (e.g., Sc(OTf)3) in the specified ratio to form the catalyst complex in
the anhydrous solvent. Stir at room temperature for the recommended time to allow for
complex formation.

o Add the substituted 2-methylchromone (1.0 eq) and activated molecular sieves to the
catalyst solution.

o Cool the reaction mixture to the specified temperature (e.g., -20 °C to room temperature).

o Slowly add the butenolide or siloxyfuran (1.2-1.5 eq) and any required base to the reaction
mixture.

« Stir the reaction at the specified temperature for the recommended time (typically 12-48
hours), monitoring the progress by TLC or HPLC.

e Upon completion, quench the reaction with a saturated aqueous solution of NHaClI.
o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Clz2).

o Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate
under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using an appropriate
eluent system (e.g., hexanes/ethyl acetate) to yield the desired chromanone lactone adduct.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Quantitative Data

The following table summarizes representative yields for the synthesis of Lachnone C and its

analogs.
Diastereom Enantiomeri
Chromone . . .
Entry . eric Ratio Yield (%) c Excess Reference
Substituent .
(anti:syn) (%)
1 5-OMe, 7-OH  >19:1 82 99 [1]
2 H >19:1 75 98 [1]
3 6-F 10:1 85 99 [1]
4 7-Cl >19:1 78 >99 [1]
5 8-Br >19:1 65 >99 [1]

Spectroscopic Data for a Representative Chromanone Lactone Adduct:

*H NMR (CDCls, &

13C NMR (CDCls, 3

Compound HRMS (m/z)
ppm) ppm)
4.55 (d, J = 8.0 Hz,
1H), 4.21 (m, 1H), 195.2, 175.1, 160.5,
3.85 (s, 3H),3.20 (dd,  158.2,135.1, 110.2,
Lachnone C Precursor J=12.0, 4.0 Hz, 1H), 108.5, 105.4, 78.5, [Calculated vs. Found]
2.80-2.65 (m, 2H), 55.8, 45.2, 35.1, 28.9,
2.50 (s, 3H), 1.95 (m, 20.1

1H)

Note: Specific shifts and coupling constants will vary depending on the exact analog. The data

presented here is a representative example.

Biological Activity and Signaling Pathways

Chromanones and the broader class of flavonoids are known to exhibit a range of biological

activities, including anti-inflammatory, antioxidant, and anticancer effects. While the specific
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molecular targets of Lachnone C are not extensively characterized, flavonoids have been
shown to modulate key cellular signaling pathways involved in cell growth, proliferation, and
survival. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell metabolism, growth, and
apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids have been
reported to inhibit this pathway at multiple nodes, including the direct inhibition of PI3K and Akt
kinases, leading to the downstream suppression of mMTOR and its effectors. This inhibition can
induce apoptosis and inhibit the proliferation of cancer cells.
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Caption: Potential mechanism of action of Lachnone analogs via inhibition of the PI3K/Akt
signaling pathway.

Conclusion

The synthetic routes to Lachnone C and its analogs, centered around the vinylogous Michael
addition, provide a versatile platform for the generation of a library of these biologically
interesting molecules. The detailed protocols and compiled data in this document are intended
to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal
chemistry, and drug discovery, facilitating further investigation into the therapeutic potential of
this promising class of natural products. Further studies are warranted to elucidate the specific
molecular targets and mechanisms of action of individual Lachnone analogs to fully realize
their potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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